molecular formula C16H16N2O2 B11550930 N'-(3-methoxybenzylidene)-4-methylbenzohydrazide CAS No. 303063-75-4

N'-(3-methoxybenzylidene)-4-methylbenzohydrazide

Cat. No.: B11550930
CAS No.: 303063-75-4
M. Wt: 268.31 g/mol
InChI Key: KOJPTXSEWSPHQE-GZTJUZNOSA-N
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Description

N’-(3-methoxybenzylidene)-4-methylbenzohydrazide is a chemical compound belonging to the class of hydrazones Hydrazones are characterized by the presence of a carbon-nitrogen double bond (C=N) and are typically synthesized by the condensation of hydrazides with aldehydes or ketones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(3-methoxybenzylidene)-4-methylbenzohydrazide typically involves the condensation reaction between 3-methoxybenzaldehyde and 4-methylbenzohydrazide. The reaction is usually carried out in an organic solvent such as methanol or ethanol, under reflux conditions. The reaction mixture is heated to facilitate the formation of the hydrazone bond, and the product is then isolated by filtration and recrystallization .

Industrial Production Methods

While specific industrial production methods for N’-(3-methoxybenzylidene)-4-methylbenzohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-(3-methoxybenzylidene)-4-methylbenzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazone group to an amine.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

N’-(3-methoxybenzylidene)-4-methylbenzohydrazide has several scientific research applications:

Mechanism of Action

The mechanism by which N’-(3-methoxybenzylidene)-4-methylbenzohydrazide exerts its effects involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of certain pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • N’-(5-bromo-2-hydroxy-3-methoxybenzylidene)-4-methoxybenzohydrazide
  • N’-(4-hydroxy-3-methoxybenzylidene)-2-naphthohydrazide

Uniqueness

N’-(3-methoxybenzylidene)-4-methylbenzohydrazide is unique due to its specific structural features, such as the presence of a methoxy group at the 3-position and a methyl group at the 4-position. These structural characteristics can influence its reactivity and interactions with other molecules, making it distinct from similar compounds .

Properties

CAS No.

303063-75-4

Molecular Formula

C16H16N2O2

Molecular Weight

268.31 g/mol

IUPAC Name

N-[(E)-(3-methoxyphenyl)methylideneamino]-4-methylbenzamide

InChI

InChI=1S/C16H16N2O2/c1-12-6-8-14(9-7-12)16(19)18-17-11-13-4-3-5-15(10-13)20-2/h3-11H,1-2H3,(H,18,19)/b17-11+

InChI Key

KOJPTXSEWSPHQE-GZTJUZNOSA-N

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)N/N=C/C2=CC(=CC=C2)OC

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NN=CC2=CC(=CC=C2)OC

Origin of Product

United States

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